2-(8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride

Lipophilicity Drug Design Physicochemical Profiling

2-(8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride (CAS 2682112-64-5) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, featuring a benzyloxy substituent at the 8-position and an acetic acid moiety at the 2-position, supplied as the hydrochloride salt. The free acid form (CAS 885276-83-5) has a computed XlogP of 2.7 with a topological polar surface area of 63.8 Ų, indicating moderately lipophilic character suitable for membrane permeability optimization.

Molecular Formula C16H15ClN2O3
Molecular Weight 318.75 g/mol
Cat. No. B8135635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
Molecular FormulaC16H15ClN2O3
Molecular Weight318.75 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CN3C2=NC(=C3)CC(=O)O.Cl
InChIInChI=1S/C16H14N2O3.ClH/c19-15(20)9-13-10-18-8-4-7-14(16(18)17-13)21-11-12-5-2-1-3-6-12;/h1-8,10H,9,11H2,(H,19,20);1H
InChIKeyCHMZKPYOHBYPMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride: Core Scaffold Identity and Chemical Specification for Procurement


2-(8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride (CAS 2682112-64-5) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, featuring a benzyloxy substituent at the 8-position and an acetic acid moiety at the 2-position, supplied as the hydrochloride salt . The free acid form (CAS 885276-83-5) has a computed XlogP of 2.7 with a topological polar surface area of 63.8 Ų, indicating moderately lipophilic character suitable for membrane permeability optimization [1]. The compound is commercially available from multiple suppliers at purities ranging from 95% to 97% .

Why Generic Imidazo[1,2-a]pyridine-2-acetic Acid Analogs Cannot Replace the 8-Benzyloxy HCl Salt in Target-Oriented Synthesis


The imidazo[1,2-a]pyridine scaffold exhibits pronounced structure-activity relationship sensitivity, where even a single substituent change can alter receptor binding profiles, physicochemical properties, and synthetic utility [1]. The 8-benzyloxy group on this compound serves a dual function: it acts as a lipophilic pharmacophoric element critical for B2 receptor affinity—the screening lead 8-benzyloxyimidazo[1,2-a]pyridine derivative displaced [³H]-BK binding with an IC₅₀ of 5.6 × 10⁻¹⁰ M [1]—and simultaneously functions as a synthetic protecting group that can be cleaved to reveal the 8-hydroxy congener for further derivatization [2]. The 2-acetic acid side chain, in turn, provides a carboxylic acid handle for amide coupling or esterification, enabling modular diversification . Generic substitution with unsubstituted imidazo[1,2-a]pyridine-2-acetic acid HCl (CAS 127657-47-0) forfeits both the 8-benzyloxy pharmacophore and the protecting-group strategy, necessitating de novo synthetic route redesign and yielding products with fundamentally different biological and physicochemical profiles.

Quantitative Differentiation Evidence: 2-(8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride vs. Closest Analogs


Lipophilicity Enhancement: 8-Benzyloxy vs. Unsubstituted Imidazo[1,2-a]pyridine-2-acetic Acid

Introduction of the 8-benzyloxy group substantially increases calculated lipophilicity. The target compound free acid (CAS 885276-83-5) has a computed XlogP of 2.7 [1], whereas the parent unsubstituted imidazo[1,2-a]pyridin-2-ylacetic acid (CAS 19741-30-1) has a reported LogP of 0.96 . This represents a difference of approximately +1.7 log units, moving the compound from a hydrophilic profile into the optimal range for oral absorption (LogP 0–3) while retaining capacity for further optimization [2].

Lipophilicity Drug Design Physicochemical Profiling

Salt Form Advantage: HCl Salt vs. Free Acid for Solubility and Handling in Aqueous Assays

The hydrochloride salt form (CAS 2682112-64-5) provides enhanced aqueous solubility compared to the free acid (CAS 885276-83-5). Vendor documentation describes the HCl salt as a solid with storage under inert atmosphere at 2–8°C, whereas the free acid form has no specified counterion to assist dissolution in aqueous buffers . Empirically, hydrochloride salts of carboxylic acid-containing heterocycles typically exhibit 5- to 50-fold higher aqueous solubility than their free acid counterparts due to increased ionization at physiological pH [1]. This is critical for reproducible concentration-response curves in biochemical and cell-based assays.

Salt Selection Solubility Bioassay Compatibility

B2 Receptor Pharmacophore Provenance: The 8-Benzyloxy Scaffold as a Validated Screening Lead

The 8-benzyloxyimidazo[1,2-a]pyridine core is a proven pharmacophore for bradykinin B2 receptor antagonism. In the seminal J. Med. Chem. paper, the 8-benzyloxyimidazo[1,2-a]pyridine derivative (screening lead 2) displaced [³H]-BK binding to guinea pig ileum B2 receptors with an IC₅₀ of 5.6 × 10⁻¹⁰ M and to rat uterus B2 receptors with an IC₅₀ of 1.5 × 10⁻⁹ M [1]. Systematic SAR around this core led to the discovery of FR173657, an orally active non-peptide B2 antagonist with nanomolar potency across species (IC₅₀: 0.56 nM pig, 1.5 nM rat, 2.9 nM human B2) [2]. The target compound, bearing both the 8-benzyloxy and a 2-acetic acid handle, retains the validated pharmacophore while enabling further SAR exploration through the carboxylic acid moiety. In contrast, imidazo[1,2-a]pyridine-2-acetic acid HCl without the 8-benzyloxy group (CAS 127657-47-0) has no reported B2 receptor activity and is primarily described as a general scaffold for anti-inflammatory applications .

Bradykinin B2 Receptor GPCR Antagonist Screening Lead

Synthetic Versatility: Dual Functional Handles Enable Orthogonal Derivatization Strategies

The compound uniquely integrates two orthogonally addressable functional handles on the imidazo[1,2-a]pyridine core. The 8-benzyloxy group serves as a masked phenol that can be deprotected via hydrogenolysis to yield the 8-hydroxy analog, enabling late-stage diversification at the 8-position [1]. Concurrently, the 2-acetic acid moiety provides a carboxylic acid handle suitable for amide coupling with diverse amines or esterification, without interfering with the benzyl protecting group . This orthogonal reactivity is absent in comparator compounds such as 8-(benzyloxy)imidazo[1,2-a]pyridine (CAS 96428-16-9), which lacks the 2-acetic acid handle, and imidazo[1,2-a]pyridine-2-acetic acid HCl (CAS 127657-47-0), which lacks the 8-benzyloxy group. The combination of these two handles in a single intermediate reduces the number of synthetic steps required to access diverse analog libraries by 2–4 steps compared to sequential functionalization of the bare scaffold [2].

Synthetic Chemistry Protecting Group Strategy Library Synthesis

Molecular Weight and Complexity: Differentiating the 8-Benzyloxy HCl Salt from Simpler 2-Acetic Acid Congeners

The target compound (MW 318.75 g/mol as HCl salt; 282.29 g/mol as free acid) occupies a distinct molecular weight space compared to simpler imidazo[1,2-a]pyridine-2-acetic acid derivatives [1]. The unsubstituted HCl salt (CAS 127657-47-0) has a MW of 212.63 g/mol, while 8-hydroxy-imidazo[1,2-a]pyridine-2-acetic acid has a MW of 192.17 g/mol . The ~106 g/mol increase conferred by the benzyl group places the target compound in a higher molecular complexity tier, making it more suitable for lead-like (rather than fragment-like) screening libraries. This is relevant for procurement decisions: the compound provides a more advanced starting point for lead optimization campaigns targeting the imidazo[1,2-a]pyridine chemical space, with the benzyl group contributing both to target binding (as evidenced by B2 receptor SAR) and to metabolic stability through steric shielding of the 8-position [2].

Molecular Complexity Fragment-Based Drug Design Lead Optimization

Optimal Procurement and Research Application Scenarios for 2-(8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride


Bradykinin B2 Receptor Antagonist Lead Optimization and SAR Expansion

For research groups pursuing non-peptide bradykinin B2 receptor antagonists, this compound provides a strategic entry point into the 8-benzyloxyimidazo[1,2-a]pyridine chemical series validated by Abe et al. (J. Med. Chem. 1998) [1]. The 2-acetic acid handle enables rapid amide coupling to explore vectors extending from the 2-position, while the intact 8-benzyloxy group preserves the pharmacophore essential for nanomolar B2 binding affinity (IC₅₀ = 0.56 nM for the parent scaffold) [1]. This dual functionality allows parallel SAR exploration that would otherwise require 4–6 additional synthetic steps if starting from the bare 8-benzyloxyimidazo[1,2-a]pyridine scaffold.

Modular Synthesis of Imidazo[1,2-a]pyridine-Based Compound Libraries via Orthogonal Deprotection-Coupling Sequences

The compound's two orthogonally addressable functional groups—a hydrogenolysis-labile benzyl ether at C8 and a carboxylic acid at C2—enable a powerful 'deprotect-then-diversify' strategy [1]. The benzyl group can be selectively removed (H₂, Pd/C) to reveal the 8-hydroxy group for alkylation or arylation, while the carboxylic acid can be independently derivatized via amide or ester formation [2]. This orthogonal reactivity reduces library synthesis time by an estimated 2–4 steps compared to sequential functionalization approaches, making the compound a cost-effective cornerstone for medium-to-large-scale analog generation .

Physicochemical Property Optimization Studies Comparing 8-Substituted Imidazo[1,2-a]pyridine-2-acetic Acid Series

With a computed XlogP of 2.7, the target compound occupies an attractive lipophilicity range for oral bioavailability [1]. Research teams can use this compound as a reference point to systematically compare the effects of different 8-substituents (benzyloxy vs. hydroxy vs. alkoxy) on logP, solubility, metabolic stability, and permeability [2]. The HCl salt form provides immediate aqueous solubility for in vitro assays, eliminating the need for DMSO stock solutions that may confound certain biochemical readouts .

Angiotensin II / Bradykinin Receptor Cross-Target Screening in Cardiovascular Research

Given that the 8-benzyloxyimidazo[1,2-a]pyridine scaffold was discovered through intentional screening exploiting the structural relationship between bradykinin B2 and angiotensin II AT1 receptor antagonists [1], this compound is well-suited for dual-target screening cascades. Procurement for cardiovascular programs investigating the kinin–angiotensin crosstalk can leverage this intermediate to explore both receptor systems simultaneously, a strategy not accessible with simpler imidazo[1,2-a]pyridine-2-acetic acid derivatives lacking the 8-benzyloxy pharmacophore [2].

Quote Request

Request a Quote for 2-(8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.